Superior Halogen Bond Retention in Desulfitative Heck Reactions Compared to Mono-Halogenated Analogs
In Pd-catalyzed desulfitative Heck reactions with alkenes, 3-bromo-5-iodobenzenesulfonyl chloride demonstrates quantitative retention of both C-Br and C-I bonds under conditions where simpler halobenzenesulfonyl chlorides are evaluated. The target compound's dual halogenation pattern is preserved without any observed cleavage of C-Br or C-I bonds, as confirmed by product characterization [1]. In contrast, while 4-bromobenzenesulfonyl chloride also retains its C-Br bond under these conditions, it lacks the iodine handle for orthogonal reactivity [1].
| Evidence Dimension | C-halogen bond cleavage during Pd-catalyzed desulfitative Heck reaction |
|---|---|
| Target Compound Data | No cleavage of C-Br or C-I bonds observed |
| Comparator Or Baseline | 4-Bromobenzenesulfonyl chloride: No cleavage of C-Br bond observed |
| Quantified Difference | Target compound retains both C-Br and C-I bonds, providing two distinct synthetic handles; comparator provides only one (C-Br) handle. |
| Conditions | Pd-catalyzed desulfitative Heck reaction with styrene or acrylates, phosphine-free Pd catalyst, Li2CO3 base. |
Why This Matters
This preservation of dual reactive handles enables sequential, chemoselective functionalization that is impossible with mono-halogenated sulfonyl chlorides, directly impacting synthetic route design and overall step economy.
- [1] Skhiri, A., et al. Palladium-Catalysed Desulfitative Heck Reaction Tolerant to Aryl Carbon–Halogen Bonds for Access to (Poly)halo-Substituted Stilbene or Cinnamate Derivatives. Synthesis, 2016, 48(18), 3097-3106. View Source
